molecular formula C9H6F6O3 B1419790 3,4-Bis(trifluoromethoxy)benzyl alcohol CAS No. 1048922-46-8

3,4-Bis(trifluoromethoxy)benzyl alcohol

Cat. No.: B1419790
CAS No.: 1048922-46-8
M. Wt: 276.13 g/mol
InChI Key: FJEHTPHOIYWSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol typically involves the introduction of trifluoromethoxy groups onto a benzyl alcohol framework. One common method involves the reaction of 3,4-dihydroxybenzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proteomics

One of the primary applications of 3,4-bis(trifluoromethoxy)benzyl alcohol is in proteomics , particularly in the study of protein modifications and interactions:

  • Selective Cleavage : When combined with enzymes like trypsin, it cleaves proteins at the C-terminal side of arginine and lysine residues while leaving glycine residues intact. This selectivity allows researchers to enrich glycopeptides for further analysis using techniques such as mass spectrometry.
  • Cysteine Alkylation : The compound can covalently bind to cysteine residues, facilitating the study of protein structure and function by modifying thiol groups.

Medicinal Chemistry

In medicinal chemistry, the unique properties of this compound make it a candidate for drug development:

  • Enhanced Biological Activity : The presence of trifluoromethoxy groups is known to increase binding affinity and reactivity with biological targets. This property may lead to improved selectivity and potency as therapeutic agents.
  • Synthesis of Derivatives : The compound serves as an intermediate in synthesizing various biologically active derivatives that exhibit diverse pharmacological activities .

Material Science

The chemical reactivity of this compound also extends to material science applications:

  • Functional Materials : Its unique structure allows for the development of materials with tailored properties for specific applications, including coatings and polymers that require enhanced durability or chemical resistance.

Case Studies

Several studies have highlighted the practical applications of this compound:

  • A study on enzymatic digestion demonstrated that using this compound significantly improved the recovery rates of glycopeptides from complex biological samples.
  • Research into cysteine alkylation showed that this compound effectively modified cysteine residues in proteins, providing insights into protein folding and interactions that are crucial for understanding cellular processes.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(trifluoromethoxy)benzyl alcohol is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s electron-withdrawing capability, lipophilicity, and metabolic stability, making it a valuable reagent in various research and industrial applications .

Biological Activity

3,4-Bis(trifluoromethoxy)benzyl alcohol is an organic compound characterized by its unique structure, which includes two trifluoromethoxy groups attached to a benzyl alcohol moiety. The molecular formula is C9H6F6O3C_9H_6F_6O_3, and it has a molecular weight of approximately 276.13 g/mol. This compound's biological activity is of significant interest due to the potential pharmacological properties associated with trifluoromethylated compounds.

The presence of the alcohol group (-OH) and the two trifluoromethoxy groups (-CF3) contributes to the compound's bifunctional nature, allowing it to participate in various chemical reactions. The trifluoromethoxy groups enhance the electron-withdrawing characteristics of the molecule, which can activate the aromatic ring for further substitution reactions. This property is beneficial in synthesizing new pharmaceuticals and materials.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary findings suggest several areas of potential pharmacological impact:

Synthesis Methods

The synthesis of this compound can be achieved through several methods that allow for the selective introduction of trifluoromethoxy groups while preserving the integrity of the benzyl alcohol structure. These methods include:

  • Electrophilic Aromatic Substitution : Utilizing electrophiles that contain trifluoromethoxy groups to modify the benzyl framework.
  • Reduction Reactions : Reducing corresponding benzoic acids or derivatives using reagents like DIBAL (diisobutylaluminum hydride) to yield the desired alcohol .

Case Studies and Research Findings

Several studies have explored the effects and potential applications of trifluoromethylated compounds similar to this compound:

  • Glycosylation Studies : Research indicates that substituting benzyl groups with trifluoromethyl can significantly enhance selectivity in glycosylation reactions. This finding suggests that this compound could be a valuable building block in carbohydrate chemistry .
  • Pharmacological Profiles : A review of FDA-approved drugs containing trifluoromethyl groups highlights their improved potency and metabolic stability compared to non-fluorinated analogs. This trend underscores the potential for this compound to serve as a lead compound in drug development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureNotable Biological Activity
3,5-Bis(trifluoromethyl)benzyl alcoholStructureAntimicrobial and anticancer properties reported
TrifluoroacetophenoneStructureKnown for its role in medicinal chemistry

Properties

IUPAC Name

[3,4-bis(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEHTPHOIYWSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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